N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride
Description
Properties
Molecular Formula |
C13H17ClN2O3 |
|---|---|
Molecular Weight |
284.74 g/mol |
IUPAC Name |
N-pyrrolidin-3-yl-2,3-dihydro-1,4-benzodioxine-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C13H16N2O3.ClH/c16-13(15-9-4-5-14-8-9)10-2-1-3-11-12(10)18-7-6-17-11;/h1-3,9,14H,4-8H2,(H,15,16);1H |
InChI Key |
GUPNCGJRKIQVKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1NC(=O)C2=C3C(=CC=C2)OCCO3.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Dihydroxybenzoic Acid Derivatives
The 2,3-dihydrobenzo[b]dioxine scaffold is typically constructed from 2,3-dihydroxybenzoic acid through sequential esterification and alkylation. A representative protocol involves:
- Methyl ester formation : Refluxing 2,3-dihydroxybenzoic acid (12 ) in methanol with concentrated sulfuric acid produces methyl 2,3-dihydroxybenzoate (13 ) at >95% yield.
- Cyclization with 1,2-dibromoethane : Treatment of 13 with 1,2-dibromoethane and potassium carbonate in DMF at 80°C for 12 hours yields the cyclized ester 14 (2,3-dihydrobenzo[b]dioxine-5-carboxylate) in 78-85% yield.
Table 1 : Optimization of Cyclization Conditions
| Parameter | Range Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Base | K2CO3, Na2CO3, Et3N | K2CO3 (2.5 eq) | +22% vs Na2CO3 |
| Solvent | DMF, DMSO, Acetone | DMF | +15% vs Acetone |
| Temperature (°C) | 60-100 | 80 | +18% vs 60°C |
Amide Coupling Strategies
Conversion of the ester intermediate to the target carboxamide employs two primary methods:
- Mixed-anhydride method : Reacting 14 with pyrrolidin-3-amine using isobutyl chloroformate and N-methylmorpholine in THF at 0°C to RT, achieving 65-72% yield.
- Direct aminolysis : Heating 14 with excess pyrrolidin-3-amine in methanol at 60°C for 24 hours (lower yield: 45-55%).
Critical parameters influencing amidation efficiency include:
- Steric hindrance from the bicyclic dioxine system
- Basicity of the amine nucleophile (pKa ~10.5 for pyrrolidin-3-amine)
- Solvent polarity (THF > MeOH for mixed-anhydride method)
Stereochemical Control in Pyrrolidine Functionalization
Diastereoselective Amination
Introduction of the chiral pyrrolidin-3-yl group employs stereocontrolled methods:
- Sharpless asymmetric dihydroxylation : Using AD-mix-β on prochiral olefins to install syn-diols with >95% ee, followed by reductive amination.
- CSI-mediated amination : Chlorosulfonyl isocyanate (CSI) in toluene/hexane (10:1) achieves >20:1 diastereoselectivity via competing SNi/SN1 mechanisms.
Table 2 : Comparison of Stereochemical Control Methods
| Method | Selectivity (dr) | Yield (%) | Scalability |
|---|---|---|---|
| Sharpless AD | >95% ee | 82 | Industrial |
| CSI amination | >20:1 dr | 62 | Pilot-scale |
| Chiral pool synthesis | 99% de | 58 | Lab-scale |
Hydrochloride Salt Formation and Purification
Final product isolation involves:
- Acidification : Treating the free base with HCl (1.1 eq) in ethyl acetate at 0°C
- Crystallization : Using ethanol/water (3:1) to obtain >99.5% purity by HPLC
- Lyophilization : For hygroscopic batches, achieving residual solvents <0.1%
Critical quality attributes:
- Water content : <0.5% by Karl Fischer titration
- Chiral purity : >99% ee via Chiralpak AD-H column (hexane:IPA:TFA = 90:10:0.1)
- Particle size : D90 <200 μm for formulation compatibility
Industrial-Scale Process Considerations
Recent advancements address key manufacturing challenges:
- Continuous flow cyclization : Reduces reaction time from 12 hours to 45 minutes with 92% yield
- Enzymatic resolution : Lipase-catalyzed kinetic separation achieves 99.5% ee at 500 kg batch scale
- Green chemistry metrics : Process mass intensity reduced from 120 to 28 through solvent recycling
Analytical Characterization Protocols
Comprehensive characterization employs:
- 2D NMR : 1H-13C HSQC confirms dioxine ring connectivity (δ 4.25-4.40 ppm for OCH2CH2O)
- HRMS : m/z 285.1214 [M+H]+ (calc. 285.1210)
- PXRD : Characteristic peaks at 2θ = 12.4°, 18.7°, 24.9° for Form I polymorph
Table 3 : Stability Profile Under ICH Guidelines
| Condition | Assay (%) | Degradants |
|---|---|---|
| 40°C/75% RH, 3M | 98.7 | <0.1% hydrolyzed amide |
| Light (1.2M lux) | 97.2 | 0.3% dioxine oxidation |
| Acid hydrolysis | 89.4 | 8.2% ring-opened product |
Applications in Drug Development
The compound's unique physicochemical properties (LogP = 1.8, PSA = 78 Ų) make it valuable for:
Chemical Reactions Analysis
Types of Reactions
N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases like sodium hydroxide, acids like hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and benzo-dioxine structure allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Key Findings from Research
Target Compound vs. Piperidine Analogs
- Piperidin-4-yl variant (CAS: 1353980-67-2) exhibits a larger, more lipophilic amine ring, enhancing metabolic stability but reducing aqueous solubility compared to the pyrrolidin-3-yl derivative .
- Piperidin-4-ylmethyl analog (CAS: 261767-16-2) introduces a methylene spacer, improving solubility (logP ~2.5) while retaining affinity for amine-binding targets .
Target Compound vs. Pyrrolidine Derivatives
- Pyrrolidin-2-ylmethyl variant (CAS: 1353952-08-5) shows a 10-fold increase in solubility due to the flexible linker, but reduced target binding affinity in enzymatic assays .
- Peptidomimetic aldehydes (e.g., 18g, 18h) with 2-oxopyrrolidin-3-yl substituents demonstrate superior protease inhibition but poor pharmacokinetic profiles compared to the target compound .
Activity in Disease Models
- CCT361814 (), a clinical candidate with a benzodioxane-quinoline hybrid scaffold, inhibits HSF1 pathways in ovarian cancer models (IC₅₀ = 7 nM) but lacks the pyrrolidine moiety seen in the target compound .
- Compound 18b () acts as a ghrelin receptor inverse agonist with high lipophilicity (logP 3.86), optimized to avoid drug resistance mechanisms, contrasting with the target compound’s unoptimized profile .
Physicochemical and Pharmacokinetic Properties
| Parameter | Target Compound | Piperidin-4-yl Analog | Pyrrolidin-2-ylmethyl Analog |
|---|---|---|---|
| Molecular Weight | 296.75 g/mol | 310.78 g/mol | 310.78 g/mol |
| LogP | ~2.1 (predicted) | ~2.8 | 3.86 (measured) |
| Solubility | Moderate (DMSO >10 mM) | Low (DMSO <5 mM) | High (DMSO >20 mM) |
| Metabolic Stability | Moderate (t₁/₂ = 2 h) | High (t₁/₂ = 6 h) | Low (t₁/₂ = 1 h) |
Biological Activity
N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the dihydrobenzo[d]dioxin core through the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions. The introduction of the pyrrolidinyl group is achieved via nucleophilic substitution reactions using pyrrolidine derivatives. This process emphasizes regioselectivity and stereoselectivity to obtain the desired product efficiently.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | Catechol, Aldehyde | Acidic conditions |
| 2 | Nucleophilic Substitution | Pyrrolidine Derivative | Controlled environment |
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of pyrrolidine derivatives, including those similar to N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide. Specifically, compounds derived from pyrrolidine-2,3-dione have shown promising activity against Pseudomonas aeruginosa, a common pathogen associated with multidrug resistance. These compounds inhibit the penicillin-binding protein 3 (PBP3), essential for bacterial survival, thus representing a novel mechanism for antibacterial action .
The mechanism by which these compounds exert their antibacterial effects involves targeting PBP3, which is crucial for bacterial cell wall synthesis. The absence of a human counterpart for PBP3 reduces the risk of side effects associated with these inhibitors. The catalytic domain's location in the periplasm makes it accessible for small molecule inhibitors .
Cytotoxicity and Selectivity
In vitro assays have demonstrated that these compounds exhibit low cytotoxicity towards mammalian cells while maintaining high antibacterial efficacy. This selectivity is critical for developing therapeutic agents that minimize adverse effects while effectively combating bacterial infections .
Study 1: Inhibition of PBP3 in Pseudomonas aeruginosa
In a focused screening of 2455 compounds targeting PBP3, several pyrrolidine derivatives were identified as potent inhibitors. The study utilized a fluorescence assay to measure target inhibition and demonstrated that structural features such as hydroxyl groups significantly enhance antibacterial activity .
Study 2: Antimicrobial Efficacy and Structure-Activity Relationship (SAR)
A comprehensive SAR analysis indicated that modifications on the pyrrolidine ring and substituents on the dioxin core can significantly influence biological activity. For instance, introducing specific functional groups improved binding affinity and potency against target bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
